1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile
Description
1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile is a nitrile-containing cyclopropane derivative featuring a 2-methoxypyridin-4-yl substituent. This compound is structurally characterized by a cyclopropane ring fused to a nitrile group and a methoxy-substituted pyridine moiety. Its synthesis typically involves coupling cyclopropanecarbonitrile intermediates with functionalized pyridine derivatives, as seen in analogous protocols for quinoline-based compounds .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(2-methoxypyridin-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-9-6-8(2-5-12-9)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3 |
InChI Key |
WJNMZYOATJOHMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2(CC2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile typically involves the following steps:
Nitrile Formation: The nitrile group can be introduced via the reaction of a suitable halide with sodium cyanide or potassium cyanide under appropriate conditions.
Methoxypyridine Attachment: The final step involves the coupling of the methoxypyridine moiety to the cyclopropane ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in Cyclopropanecarbonitrile Derivatives
The compound’s structural analogs differ primarily in substituents on the aromatic ring or cyclopropane moiety. Key examples include:
Key Observations :
- Electron-Donating vs.
- Lipophilicity: Methoxy and trifluoromethyl groups enhance lipophilicity, which may improve membrane permeability compared to polar amino or hydroxyethyl substituents .
Physicochemical and Spectral Properties
Stability and Reactivity
Cyclopropanecarbonitrile derivatives are generally stable under normal conditions, as evidenced by thermal stability data for unsubstituted cyclopropanecarbonitrile . However, substituents influence reactivity:
- Methoxy Group: Enhances oxidative stability compared to amino or hydroxyethyl analogs but may increase susceptibility to demethylation under acidic conditions.
- Nitrile Group : IR absorption for –CN is consistently observed near 2204 cm⁻¹ across analogs, as seen in chromene-carbonitrile derivatives .
Biological Activity
1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. As a pyridine derivative, it combines a cyclopropane moiety with a methoxy-substituted pyridine ring, which influences its chemical properties and biological interactions.
Structural Characteristics
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 174.20 g/mol
The structural arrangement allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Pharmacological Potential
Research indicates that 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator . These properties suggest its potential in treating various diseases, especially in fields like oncology and neurology.
Preliminary studies suggest that the compound may interact with specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic benefits.
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that the compound effectively inhibits certain enzymes involved in disease pathways, showcasing its potential as a therapeutic agent.
- Receptor Modulation : Interaction studies have indicated that it may serve as a modulator for receptors associated with neurological functions, which could be beneficial in treating neurodegenerative diseases.
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed unique characteristics that distinguish 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile from others in its class. The following table summarizes some of these comparisons:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Methoxypyridine-4-carboxylic acid | Pyridine ring with carboxylic acid group | Different reactivity due to carboxylic acid presence |
| 1-(Pyridin-4-YL)cyclopropanecarbonitrile | Pyridine ring substituted at position 4 | Varying biological activity due to different substituents |
| 2-(2-Methoxypyridin-4-YL)acetonitrile | Acetonitrile functional group attached to pyridine | Potential applications in nucleic acid mimicry |
Synthetic Strategies
The synthesis of 1-(2-Methoxypyridin-4-YL)cyclopropanecarbonitrile involves several steps, typically utilizing cyclopropanation reactions followed by functionalization processes to achieve the desired compound efficiently.
Applications in Drug Development
The ongoing research into this compound underscores its relevance across various scientific fields, particularly in drug development. Its potential applications include:
- Oncology : Targeting cancer-related pathways.
- Neurology : Modulating neurotransmitter systems for neuroprotection.
- Synthetic Chemistry : Serving as a precursor for developing novel derivatives with enhanced biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
